3-(Methylsulfonyl)benzyl alcohol
Overview
Description
“3-(Methylsulfonyl)benzyl alcohol” is a chemical compound with the molecular formula C8H10O3S and a molecular weight of 186.23 . It is also known by other synonyms such as “3-(methylsulfonyl)Benzenemethanol” and "(3-(Methylsulfonyl)phenyl)Methanol" .
Synthesis Analysis
The synthesis of benzyl alcohol, which is structurally similar to “3-(Methylsulfonyl)benzyl alcohol”, has been studied extensively. One method involves the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts on different support groups . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde .
Molecular Structure Analysis
The structure of a molecule plays a crucial role in its properties and reactions. In the case of benzyl alcohol, a functional isomer of “3-(Methylsulfonyl)benzyl alcohol”, spin-dependent electron transport properties have been explored . The Density Functional Theory (DFT) with Non-Equilibrium Green’s Function (NEGF) was implemented to calculate Density of States (DOS), transmission spectrum, and I – V characteristic of these molecular junctions in parallel and antiparallel configurations .
Chemical Reactions Analysis
The oxidation of benzyl alcohol has been studied using air as a green oxidant in the presence of ruthenium supported on alumina and zirconia . The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity .
Physical And Chemical Properties Analysis
Alcohols have unique physical and chemical properties. The boiling points of alcohols increase as the number of carbon atoms increases . Hydrogen bonding occurs between molecules in which a hydrogen atom is attached to a strongly electronegative element: fluorine, oxygen, or nitrogen . In the case of alcohols, hydrogen bonds occur between the partially-positive hydrogen atoms and lone pairs on oxygen atoms of other molecules .
Scientific Research Applications
Metabolism and Pharmaceutical Research
3-(Methylsulfonyl)benzyl alcohol has been identified as a metabolite in the oxidative metabolism of Lu AA21004, a novel antidepressant. This compound is oxidized to a benzylic alcohol, which is then further oxidized to the corresponding benzoic acid (Hvenegaard et al., 2012). The study of such metabolites is crucial in understanding drug metabolism and potential effects in the human body.
Chemical Synthesis
Research in the field of chemical synthesis has highlighted the use of 3-(Methylsulfonyl)benzyl alcohol in the selective synthesis of benzylic alcohols. This process involves the use of bis(methanesulfonyl) peroxide as an oxidant and aims to provide a rationale for the selectivity for monooxygenation, which is crucial for drug and agrochemical discovery (Tanwar et al., 2019).
Catalysis and Green Chemistry
The compound has been utilized in green chemistry for the efficient synthesis of sulfonamides, catalyzed by nano-Ru/Fe(3)O(4). This represents an environmentally benign method for the direct coupling of sulfonamides and alcohols, which is significant for drug synthesis (Shi et al., 2009). Additionally, 3-(Methylsulfonyl)benzyl alcohol has been used in the synthesis of (3-Methoxycarbonyl)coumarin in an ionic liquid, showcasing the application of green solvents in organic chemistry (Verdía et al., 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-(Methylsulfonyl)benzyl alcohol have been explored as anti-Helicobacter pylori agents. These compounds displayed potent and selective activities against this gastric pathogen, highlighting their potential in antimicrobial therapy (Carcanague et al., 2002).
Environmental Chemistry
3-(Methylsulfonyl)benzyl alcohol is also relevant in environmental chemistry. Studies have investigated its role in the degradation of contaminants in advanced oxidation processes, demonstrating its utility in environmental remediation (Li et al., 2022).
Safety And Hazards
Future Directions
Future research directions could include exploring the solvent-free oxidation of benzyl alcohol using air as a green oxidant in the presence of ruthenium supported on alumina . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .
properties
IUPAC Name |
(3-methylsulfonylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFNVYEANZUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634914 | |
Record name | [3-(Methanesulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)benzyl alcohol | |
CAS RN |
220798-39-0 | |
Record name | [3-(Methanesulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methanesulfonylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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